
2-Bromo-5-chloro-8-methoxy-6-methylnaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-chloro-8-methoxy-6-methylnaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by its unique structure, which includes bromine, chlorine, methoxy, and methyl substituents on a naphthalene-1,4-dione core. Naphthoquinones are known for their diverse biological activities and are often used in various scientific research applications.
Preparation Methods
The synthesis of 2-Bromo-5-chloro-8-methoxy-6-methylnaphthalene-1,4-dione can be achieved through several synthetic routes. One common method involves the bromination and chlorination of a naphthoquinone precursor. The reaction conditions typically include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. Industrial production methods may involve large-scale bromination and chlorination processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Bromo-5-chloro-8-methoxy-6-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
2-Bromo-5-chloro-8-methoxy-6-methylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Medicine: Research into its potential therapeutic properties, such as anticancer or antimicrobial activities, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-8-methoxy-6-methylnaphthalene-1,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by generating reactive oxygen species (ROS) or by interacting with specific enzymes or receptors. These interactions can lead to various biological responses, such as cell death or inhibition of microbial growth.
Comparison with Similar Compounds
Similar compounds to 2-Bromo-5-chloro-8-methoxy-6-methylnaphthalene-1,4-dione include other naphthoquinones with different substituents. For example:
2-Bromo-5-chloro-1,4-naphthoquinone: Lacks the methoxy and methyl groups.
5-Chloro-8-methoxy-1,4-naphthoquinone: Lacks the bromine and methyl groups.
6-Methyl-1,4-naphthoquinone: Lacks the bromine, chlorine, and methoxy groups. The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
52431-64-8 |
|---|---|
Molecular Formula |
C12H8BrClO3 |
Molecular Weight |
315.54 g/mol |
IUPAC Name |
2-bromo-5-chloro-8-methoxy-6-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H8BrClO3/c1-5-3-8(17-2)10-9(11(5)14)7(15)4-6(13)12(10)16/h3-4H,1-2H3 |
InChI Key |
WZKULCHMDWQYHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1Cl)C(=O)C=C(C2=O)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


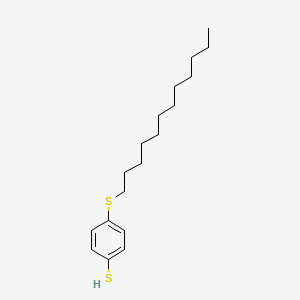
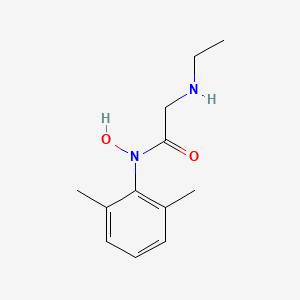
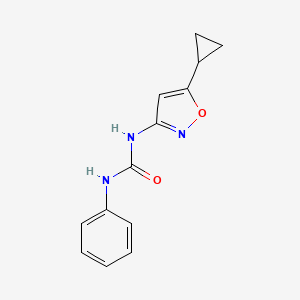
![1-Ethyl-4-(4-methylphenyl)-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14640220.png)
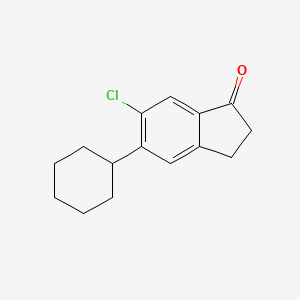
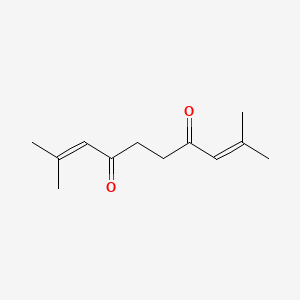
![ethyl (NE)-N-[(6E)-6-(3-cyanoprop-2-enylidene)cyclohexa-2,4-dien-1-ylidene]carbamate](/img/structure/B14640242.png)


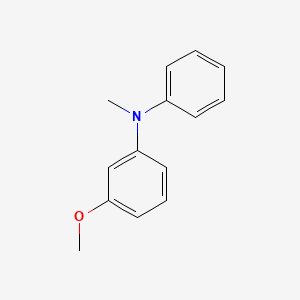
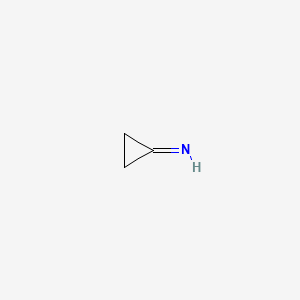
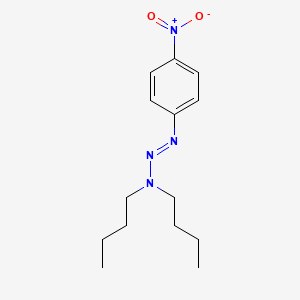
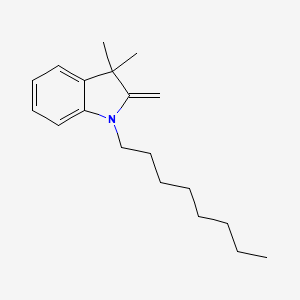
![1-Methyl-3H-benzo[E]indole-2-carbaldehyde](/img/structure/B14640292.png)
